molecular formula C17H9F2NS B2712730 2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile CAS No. 908588-07-8

2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile

Cat. No. B2712730
CAS RN: 908588-07-8
M. Wt: 297.32
InChI Key: DMELSFULBVEPQZ-UHFFFAOYSA-N
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Description

2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile, also known as BFT-CN, is a heterocyclic aromatic compound that is widely used in scientific research. It has been used in a variety of applications, ranging from organic synthesis to electrochemical sensing. BFT-CN has been studied extensively for its unique properties and potential applications.

Scientific Research Applications

Organic Photovoltaics

One application involves the synthesis of a thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor for organic photovoltaics. A study designed and synthesized a molecule with an indenoindene core, achieving a power conversion efficiency of 12.74%, highlighting its potential for enhancing solar cell performance (Xu et al., 2017).

Antimicrobial Activity

Another research avenue explores the synthesis of novel Schiff bases using derivatives of thiophene carbonitriles, demonstrating significant antimicrobial activity. This showcases the potential of thiophene carbonitriles in developing new antimicrobial agents (Puthran et al., 2019).

Optoelectronic Applications

Thiophene/phenylene co-oligomers, including those substituted with cyano or methoxy groups, have been synthesized for lasing applications. These materials exhibit unique crystalline forms and optoelectronic characteristics suitable for laser technologies (Matsuo et al., 2020).

Tuning Optoelectronic Properties

The synthesis of thiophene 1,1-dioxides with various substituents demonstrates the ability to tune their optoelectronic properties. This research is crucial for designing materials with specific electronic and photonic functionalities (Tsai et al., 2013).

Polymer Solar Cells

In polymer solar cells, indene-C60 bisadducts have been used as electron-cascade acceptors, showing enhanced power conversion efficiencies. This application underscores the importance of thiophene derivatives in improving solar cell efficiencies (Cheng et al., 2014).

Electroactive Polymers

The electrochemical polymerization of 3-(4-fluorophenyl) thiophene has been explored, leading to the development of electroactive polymers with potential applications in electronic devices (Naudin et al., 2002).

properties

IUPAC Name

2,5-bis(4-fluorophenyl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2NS/c18-14-5-1-11(2-6-14)16-9-13(10-20)17(21-16)12-3-7-15(19)8-4-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMELSFULBVEPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile

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